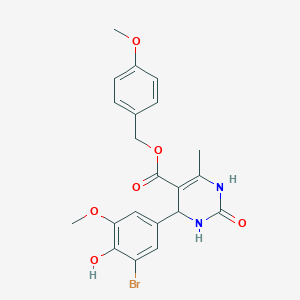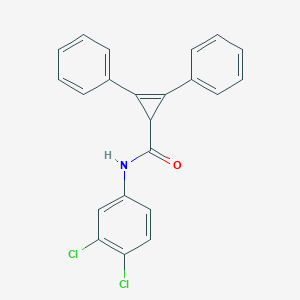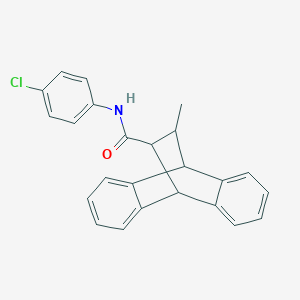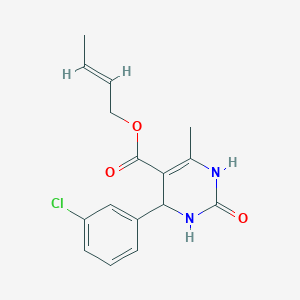
(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, bromo, hydroxy, and pyrimidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Bromo and Hydroxy Groups: This step involves the bromination and subsequent hydroxylation of the aromatic ring, which can be carried out using bromine and a suitable hydroxylating agent.
Final Coupling: The final step involves coupling the pyrimidine derivative with 4-methoxybenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials, including liquid crystals and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with active site residues, while the bromo group can participate in halogen bonding. These interactions can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystals and polymers.
Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate:
Uniqueness
(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups and the presence of the pyrimidine ring. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C21H21BrN2O6 |
|---|---|
分子量 |
477.3g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21BrN2O6/c1-11-17(20(26)30-10-12-4-6-14(28-2)7-5-12)18(24-21(27)23-11)13-8-15(22)19(25)16(9-13)29-3/h4-9,18,25H,10H2,1-3H3,(H2,23,24,27) |
InChIキー |
CDCQKOBNFOJGJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC=C(C=C3)OC |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B388200.png)
![6'-amino-2-oxo-3'-phenylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B388202.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B388206.png)
![2-{3-[(2Z)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B388207.png)
![4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B388209.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide](/img/structure/B388211.png)
![6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B388213.png)
![(2Z)-4-(4-CHLOROPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388215.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B388217.png)
![2-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388218.png)


![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388222.png)
